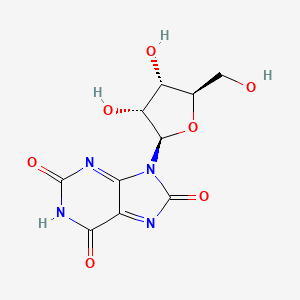
9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purine-2,6,8(9H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purine-2,6,8(9H)-trione is a complex organic compound that belongs to the class of nucleosides This compound is characterized by a purine base attached to a sugar moiety, specifically a tetrahydrofuran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purine-2,6,8(9H)-trione typically involves the coupling of a purine base with a protected sugar derivative. The reaction conditions often require the use of strong acids or bases to facilitate the coupling reaction. The process may also involve multiple steps of protection and deprotection of functional groups to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques such as chromatography and crystallization ensures the compound is produced with high yield and purity. The scalability of the synthesis process is crucial for its application in various industries.
化学反応の分析
Types of Reactions
9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purine-2,6,8(9H)-trione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the sugar moiety can be oxidized to form carbonyl compounds.
Reduction: The compound can undergo reduction reactions to form dihydro derivatives.
Substitution: The purine base can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted purine nucleosides. These products have distinct chemical and biological properties that can be exploited for various applications.
科学的研究の応用
9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purine-2,6,8(9H)-trione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its role in cellular processes and its potential as a biomarker for certain diseases.
Medicine: It has potential therapeutic applications, including antiviral and anticancer properties.
Industry: The compound is used in the development of pharmaceuticals and as a precursor for the synthesis of other bioactive molecules.
作用機序
The mechanism of action of 9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purine-2,6,8(9H)-trione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes involved in nucleotide metabolism, leading to the disruption of DNA and RNA synthesis. This inhibition can result in the suppression of viral replication or the induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structural features but different biological activities.
Guanosine: Another nucleoside with a purine base, known for its role in cellular signaling.
Inosine: A nucleoside that can be converted into other nucleotides and has various biological functions.
Uniqueness
9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purine-2,6,8(9H)-trione is unique due to its specific structural configuration and the presence of multiple hydroxyl groups on the sugar moiety. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C10H10N4O7 |
|---|---|
分子量 |
298.21 g/mol |
IUPAC名 |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2,6,8-trione |
InChI |
InChI=1S/C10H10N4O7/c15-1-2-4(16)5(17)8(21-2)14-6-3(11-10(14)20)7(18)13-9(19)12-6/h2,4-5,8,15-17H,1H2,(H,13,18,19)/t2-,4-,5-,8-/m1/s1 |
InChIキー |
GPVQOZIDUSYESY-UMMCILCDSA-N |
異性体SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=NC(=O)NC(=O)C3=NC2=O)O)O)O |
正規SMILES |
C(C1C(C(C(O1)N2C3=NC(=O)NC(=O)C3=NC2=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(((4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl)thio)-6,7-dihydro-3H-benzofuro[5,6-d]imidazole](/img/structure/B13146567.png)
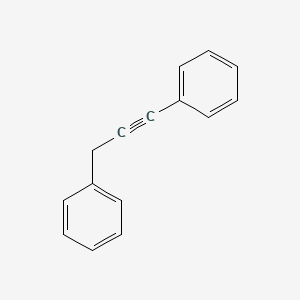
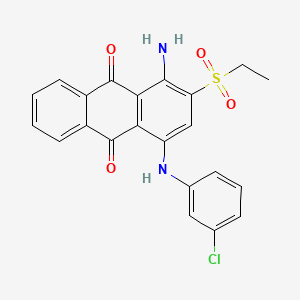
![methyl (2R)-3-[[3-methoxy-3-oxo-2-(phenoxycarbonylamino)propyl]disulfanyl]-2-(phenoxycarbonylamino)propanoate](/img/structure/B13146579.png)

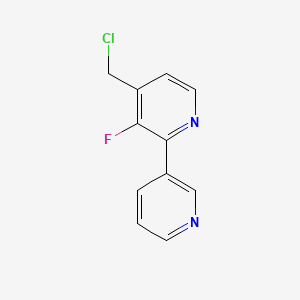

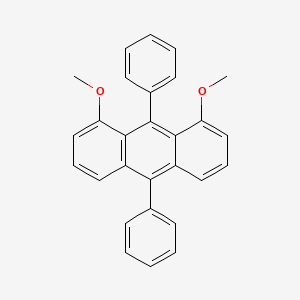
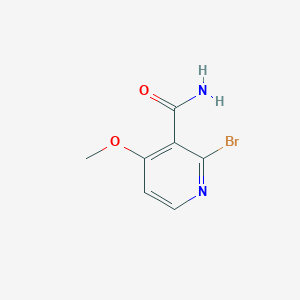

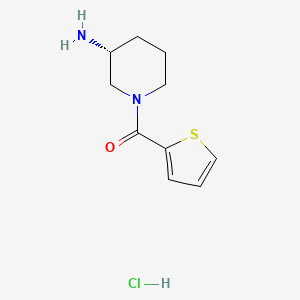
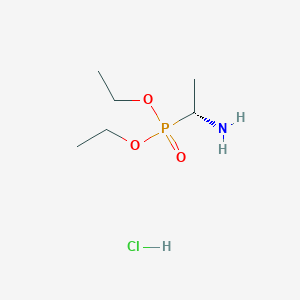
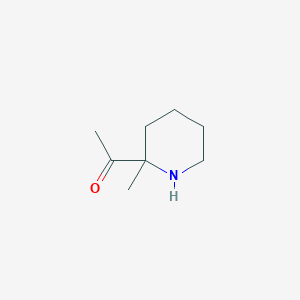
![[(1S,3R,5R,6S,8R,10R,11S,13R,16S,18R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-5,10,15,25,30,35,40-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-20-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13146637.png)
